2-Phenyl-3-isopropyl-5-hydroxymethyloxazolidine
Overview
Description
2-Phenyl-3-isopropyl-5-hydroxymethyloxazolidine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its molecular formula C13H19NO2 and a molecular weight of 221.29 g/mol.
Preparation Methods
The synthesis of 2-Phenyl-3-isopropyl-5-hydroxymethyloxazolidine typically involves multicomponent reactions of 1,2-amino alcohols . These reactions can be categorized into three main strategies:
Metal-free domino annulation/Mannich reactions: This method involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids.
Transition metal-catalyzed cascade reactions: These reactions utilize transition metals to facilitate the formation of oxazolidine rings.
Extended one-pot asymmetric azaelectrocyclization: This approach involves a one-pot reaction that leads to the formation of oxazolidine derivatives.
Chemical Reactions Analysis
2-Phenyl-3-isopropyl-5-hydroxymethyloxazolidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxymethyl group to a carbonyl group.
Reduction: Reducing agents can be used to convert the oxazolidine ring to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include formaldehyde, aryl- or alkylpropiolic acids, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Phenyl-3-isopropyl-5-hydroxymethyloxazolidine has been studied for its potential biological activity and various applications. Some of its notable applications include:
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenyl-3-isopropyl-5-hydroxymethyloxazolidine involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by binding to certain proteins and enzymes, thereby modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
2-Phenyl-3-isopropyl-5-hydroxymethyloxazolidine can be compared with other oxazolidine derivatives, such as:
- 2-Phenyl-3-isopropyl-5-methyloxazolidine
- 2-Phenyl-3-isopropyl-5-ethyloxazolidine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
(2-phenyl-3-propan-2-yl-1,3-oxazolidin-5-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)14-8-12(9-15)16-13(14)11-6-4-3-5-7-11/h3-7,10,12-13,15H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOAXSVPMXZKBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(OC1C2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502769 | |
Record name | [2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30502769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54126-58-8 | |
Record name | [2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30502769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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